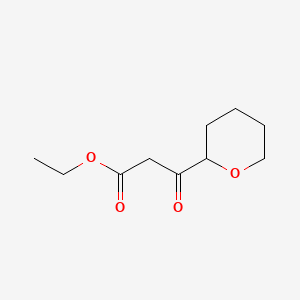
Ethyl3-(oxan-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a keto group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid
Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate
Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol
Scientific Research Applications
Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less structurally complex.
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring.
Ethyl 3-(pyran-2-yl)-3-oxopropanoate: Contains a pyran ring, which is a six-membered ring with one oxygen atom but differs in the position of the oxygen atom.
Uniqueness
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-(oxan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3 |
InChI Key |
WAMYDXRIMDDXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















